4-Benzylbenzonitrile
Description
Significance in Contemporary Chemical Synthesis Methodologies
4-Benzylbenzonitrile serves as a key building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. ontosight.ai Its utility is demonstrated in several modern synthetic strategies, including cross-coupling reactions and as a precursor for multifunctional compounds.
One of the prominent methods for the synthesis of this compound and its derivatives is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organohalide. For instance, this compound derivatives can be synthesized in good to excellent yields by the Suzuki cross-coupling of benzyl (B1604629) ammonium (B1175870) salts with 4-cyanophenyl boronic acid, using a palladium catalyst. researchgate.net This reaction is valued for its efficiency and tolerance of various functional groups. wikipedia.orglibretexts.org
Another significant synthetic approach is the iron-catalyzed cross-coupling reaction. Iron, being an abundant and environmentally benign metal, offers a cost-effective alternative to precious metal catalysts. The synthesis of this compound has been achieved through an iron-catalyzed cross-coupling of a benzylic manganese(II) chloride solution with 4-bromobenzonitrile (B114466). uni-muenchen.de This method highlights the expanding role of iron catalysis in forming carbon-carbon bonds. mdpi.comrsc.orgnih.govdergipark.org.tr
Furthermore, this compound is a crucial intermediate in the preparation of more elaborate molecular architectures. It is a known precursor in the synthesis of glucopyranosyl-substituted benzonitrile (B105546) derivatives, which are of interest in the development of new therapeutic agents. chegg.com The reactivity of the nitrile group and the benzyl moiety allows for a variety of subsequent chemical modifications, underscoring its versatility in multi-step synthetic sequences.
Below are tables detailing the physicochemical properties and spectroscopic data for this compound.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 23450-31-9 chemsrc.comchemicalbook.com |
| Molecular Formula | C₁₄H₁₁N ontosight.aibldpharm.com |
| Molecular Weight | 193.24 g/mol chemicalbook.combldpharm.com |
| Appearance | Colorless to pale yellow solid ontosight.ai or golden oil rsc.org |
| Solubility | Limited solubility in water; soluble in common organic solvents like ethanol (B145695), acetone, and dichloromethane. ontosight.ai |
Spectroscopic Data of this compound
| Spectrum Type | Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.56 (d, J = 8.3 Hz, 2H), 7.31 (m, 5H), 7.19 (d, J = 7.3 Hz, 2H), 4.04 (s, 2H) rsc.org |
| ¹³C NMR (100 MHz, CDCl₃) | δ 146.8, 139.4, 132.3 (2C), 129.7 (2C), 129.0 (2C), 128.8 (2C), 126.7, 119.1, 110.0, 42.0 rsc.org |
| IR (νₘₐₓ/cm⁻¹) | 3086, 3028, 2923, 2852, 2227, 1603 rsc.org |
Historical Context of Benzonitrile Derivatives in Organic Research
The history of benzonitrile derivatives is intrinsically linked to the discovery and development of nitriles as a functional group in organic chemistry. Benzonitrile itself was first reported in 1844 by Hermann Fehling, who synthesized it through the thermal dehydration of ammonium benzoate. wikipedia.orgatamankimya.com This discovery laid the groundwork for the exploration of a new class of organic compounds. Fehling also coined the term "nitrile," which has since been used to name this group of compounds. wikipedia.org
Early methods for the synthesis of aryl nitriles, such as the Rosenmund-von Braun reaction, which involves the reaction of an aryl halide with a copper cyanide, were developed to access these compounds. wikipedia.org However, these methods often required harsh reaction conditions.
A significant leap in the synthesis of benzonitrile derivatives came with the advent of palladium-catalyzed cross-coupling reactions. The palladium-catalyzed cyanation of aryl halides was first discovered in 1973 and has since become one of the most popular methods for preparing substituted aromatic nitriles due to its efficiency and broad substrate scope. This development has been crucial for the synthesis of a wide array of benzonitrile derivatives with diverse applications.
The incorporation of nitrile groups into molecules has become an important strategy in medicinal chemistry. Over the past few decades, numerous nitrile-containing pharmaceuticals have been approved for a variety of clinical uses, highlighting the significance of this functional group in drug design. nih.gov Benzonitrile derivatives, including this compound, are part of this broader class of compounds that have found extensive use as intermediates in the synthesis of biologically active molecules. ontosight.ai
Structure
3D Structure
Properties
IUPAC Name |
4-benzylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c15-11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRFNWUIJASATH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178003 | |
| Record name | Benzonitrile, 4-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23450-31-9 | |
| Record name | Benzonitrile, 4-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023450319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, 4-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Benzylbenzonitrile
Catalytic Cross-Coupling Strategies for C-C Bond Formation
Catalytic cross-coupling reactions have emerged as powerful tools for the efficient and selective formation of carbon-carbon bonds. This section details various transition-metal-catalyzed approaches for the synthesis of 4-benzylbenzonitrile.
Palladium-Catalyzed Approaches
Palladium catalysts are preeminent in cross-coupling chemistry due to their high efficiency and functional group tolerance.
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a widely used method for constructing C-C bonds. uni-muenchen.de One approach to this compound involves the coupling of 4-cyanophenylboronic acid with benzylammonium salts. acs.org This reaction, catalyzed by palladium chloride with triphenylphosphine (B44618) as a ligand, proceeds in good to excellent yields. acs.org
A highly efficient one-pot borylation/Suzuki-Miyaura coupling has also been developed. mdpi.com This method utilizes 4-chlorobenzonitrile (B146240) and benzyl (B1604629) chloride as starting materials, achieving a 68% yield of this compound. mdpi.com The reaction proceeds under relatively mild conditions, highlighting the practicality of this approach. mdpi.com
Table 1: Suzuki-Miyaura Coupling for this compound
| Aryl Partner | Benzyl Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Cyanophenylboronic acid | Benzyltrimethylammonium (B79724) salt | PdCl₂, PPh₃ | Na₂CO₃ | Ethanol (B145695) | Good to Excellent | acs.org |
| 4-Chlorobenzonitrile | Benzyl chloride | Not specified | K₂CO₃ (aq) | Not specified | 68 | mdpi.com |
Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed methods have been successfully employed for the synthesis of diarylmethanes, which are applicable to the preparation of this compound.
A notable example is the desulfitative cross-coupling of sodium sulfinates with benzyl chlorides. acs.orgnih.gov This reaction uses various aromatic sodium sulfinates as the aryl source, which extrude sulfur dioxide upon reaction to form the diarylmethane product in moderate to good yields. acs.orgnih.gov
Another innovative approach involves the cross-coupling of benzyltitanium(IV) reagents with aryl fluorides. x-mol.netdntb.gov.ua This method is significant as it enables the use of readily available aryl fluorides as coupling partners. The reaction is catalyzed by a palladium complex and provides a versatile route to a variety of diarylmethanes. x-mol.netdntb.gov.ua
Table 2: Other Palladium-Mediated Diarylmethane Syntheses
| Coupling Partners | Catalyst | Key Features | Yield | Reference |
|---|---|---|---|---|
| Sodium sulfinates + Benzyl chlorides | Palladium-based | Extrusion of SO₂ | Moderate to Good | acs.orgnih.gov |
| Benzyltitanium(IV) reagents + Aryl fluorides | Palladium-based | C-F bond activation | Good to Excellent | x-mol.netdntb.gov.ua |
Suzuki-Miyaura Coupling Protocols for Diarylmethanes
Nickel-Catalyzed Photocatalytic Reactions
Nickel catalysis, often combined with photoredox catalysis, has gained prominence as a more sustainable and cost-effective alternative to palladium. nih.gov These reactions can proceed under mild conditions, driven by visible light. researchgate.net
One such method is the C(sp²)–C(sp³) cross-coupling of aryl halides with potassium alkyltrifluoroborates. researchgate.netmpg.de This dual catalytic system, employing a heterogeneous mesoporous graphitic carbon nitride (mpg-CN) photocatalyst and a homogeneous nickel catalyst, facilitates the formation of diarylmethanes. researchgate.netmpg.de The reaction is tolerant of a wide range of functional groups. researchgate.netmpg.de
Furthermore, a general method for the nickel-catalyzed reductive cross-coupling of aryl bromides and alkyl iodides has been developed, which proceeds via a photoactive electron donor-acceptor (EDA) complex without the need for an external photocatalyst. rsc.org This process efficiently constructs C(sp²)–C(sp³) bonds under photo-induced conditions. rsc.org
Table 3: Nickel-Catalyzed Photocatalytic Synthesis of Diarylmethanes
| Coupling Partners | Catalytic System | Key Features | Yield | Reference |
|---|---|---|---|---|
| Aryl halides + Potassium alkyltrifluoroborates | mpg-CN photocatalyst + Nickel catalyst | Heterogeneous photocatalyst, visible light | Good | researchgate.netmpg.de |
| Aryl bromides + Alkyl iodides | Nickel catalyst | Photoactive EDA complex, no external photocatalyst | Good | rsc.org |
Iron-Catalyzed Cross-Coupling Reactions
Iron, being an earth-abundant and non-toxic metal, represents an attractive alternative for catalysis. uni-muenchen.de Iron-catalyzed cross-coupling reactions have been successfully applied to the synthesis of this compound.
A specific example involves the reaction of 4-bromobenzonitrile (B114466) with a benzylic manganese(II) chloride solution, catalyzed by iron(II) chloride. uni-muenchen.de This method provides a direct route to this compound, showcasing the potential of iron catalysis in C-C bond formation.
Table 4: Iron-Catalyzed Synthesis of this compound
| Reactants | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| 4-Bromobenzonitrile + Benzylic manganese(II) chloride | FeCl₂ | Not specified | uni-muenchen.de |
Organometallic Reagent-Based Syntheses
The use of pre-formed organometallic reagents provides another versatile avenue for the synthesis of this compound. These reagents, often derived from zinc or manganese, exhibit high functional group tolerance. thieme-connect.comacs.org
A cobalt-catalyzed cross-coupling of a benzylic zinc reagent with 4-bromobenzonitrile has been reported to produce this compound in good yield. rsc.orgrsc.org This reaction, promoted by isoquinoline, proceeds efficiently at 50 °C. rsc.orgrsc.org
Organomanganese reagents, prepared from the direct oxidative addition of active manganese to benzylic halides, also serve as effective nucleophiles in cross-coupling reactions to form diarylmethanes. acs.orgunl.edu These reagents are compatible with various functional groups, including nitriles. unl.edu
Table 5: Organometallic Reagent-Based Synthesis of this compound
| Organometallic Reagent | Electrophile | Catalyst System | Additive | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzylzinc chloride | 4-Bromobenzonitrile | CoCl₂ | Isoquinoline | 77-82 | rsc.orgrsc.org |
| Benzylic manganese halide | Aryl halide | Not specified | Not applicable | Good | acs.orgunl.edu |
Grignard-Type Reactions (e.g., using Benzylmagnesium Bromide)
Grignard reactions are a cornerstone in the formation of carbon-carbon bonds. wikipedia.orgpressbooks.pub The synthesis of this compound can be effectively achieved through the reaction of a benzylmagnesium halide, such as benzylmagnesium bromide, with 4-cyanophenyl derivatives. A typical procedure involves the reaction of 4-bromobenzonitrile with benzylmagnesium bromide. ontosight.ai
The Grignard reagent, benzylmagnesium bromide, is prepared by reacting benzyl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether. thieme-connect.delibretexts.org This reagent is a potent nucleophile due to the polarized carbon-magnesium bond. pressbooks.pub The reaction proceeds via the nucleophilic attack of the benzyl carbanion from the Grignard reagent on the electrophilic carbon of the nitrile group in 4-bromobenzonitrile. Subsequent workup yields the desired this compound. It is crucial to maintain anhydrous conditions throughout the reaction, as Grignard reagents are highly reactive towards water. wikipedia.org
Table 1: Grignard-Type Reaction for this compound Synthesis
| Reactants | Reagent | Solvent | Key Conditions | Product |
| 4-Bromobenzonitrile | Benzylmagnesium Bromide | Diethyl ether | Anhydrous | This compound |
This table illustrates a typical Grignard reaction for the synthesis of this compound.
Benzylic Manganese(II) Chloride Applications
Organomanganese reagents have emerged as valuable alternatives to more traditional organometallic compounds due to their unique reactivity and tolerance of various functional groups. uni-muenchen.de Benzylic manganese(II) chloride can be prepared through the direct insertion of magnesium into benzylic chlorides in the presence of manganese(II) chloride and lithium chloride (MnCl2·2LiCl). researchgate.net This method allows for the synthesis of functionalized benzylic manganese chlorides. researchgate.net
These benzylic manganese reagents can then undergo cross-coupling reactions. For instance, they react efficiently with various electrophiles, including acid chlorides and aldehydes, often without the need for an additional transition metal catalyst. researchgate.net The use of benzylic manganese(II) chloride offers a pathway to this compound and its derivatives with potentially higher functional group tolerance compared to Grignard reagents. uni-muenchen.de Research has shown that these manganese reagents can be employed in iron-catalyzed cross-coupling reactions, expanding their synthetic utility. uni-muenchen.de
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of this compound is an area where these principles can be effectively applied.
Solvent Selection and Optimization for Environmentally Benign Processes
Solvents are a major contributor to the environmental impact of chemical processes. researchgate.net The selection of environmentally benign solvents is a key aspect of green chemistry. whiterose.ac.uk Traditional solvents like diethyl ether, often used in Grignard reactions, are highly flammable and volatile. gmu.edu Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, ionic liquids, or low melting polymers like polyethylene (B3416737) glycol (PEG). researchgate.nethumanjournals.com
For the synthesis of this compound, research into alternative solvent systems is crucial. Water, being non-toxic and readily available, is an ideal green solvent. humanjournals.com While organometallic reagents are typically incompatible with water, the development of water-tolerant catalytic systems could enable reactions in aqueous media. Another approach is the use of solvent-free conditions, which can be achieved through techniques like microwave-assisted synthesis. humanjournals.comscirp.org This not only eliminates the need for a solvent but can also lead to shorter reaction times and higher yields. humanjournals.com
Table 2: Comparison of Solvents for Chemical Synthesis
| Solvent | Environmental/Safety Concerns | Potential Greener Alternatives |
| Diethyl Ether | Highly flammable, volatile | Water, Polyethylene Glycol (PEG) |
| Benzene (B151609) | Carcinogenic | Toluene (B28343) (with caution), Anisole |
| Chlorinated Solvents | Toxic, persistent | 2-Methyltetrahydrofuran (2-MeTHF) |
| N,N-Dimethylformamide (DMF) | Reproductive toxicity | Cyrene, Dimethyl sulfoxide (B87167) (DMSO) |
This table provides a comparison of common solvents and their greener alternatives, relevant to the synthesis of organic compounds like this compound.
Atom Economy and Waste Minimization Strategies
Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final product. skpharmteco.comjocpr.com A higher atom economy signifies a greener process with less waste generation. jocpr.comprimescholars.com
In the synthesis of this compound, addition reactions are generally more atom-economical than substitution or elimination reactions. rsc.org For example, a hypothetical direct addition of benzyl cyanide to a benzene derivative would have a higher atom economy than a substitution reaction that generates byproducts like magnesium halides. The goal is to design synthetic routes where the majority of the atoms from the starting materials end up in the desired product, minimizing the formation of unwanted byproducts. skpharmteco.com This can be achieved by favoring catalytic reactions over stoichiometric ones. rsc.org
Development of Sustainable Catalytic Systems
Catalysts are fundamental to green chemistry as they can enhance reaction efficiency, reduce energy consumption, and enable more selective transformations. evonik.comcas.org The development of sustainable catalytic systems for the synthesis of this compound is an active area of research. This includes the use of catalysts based on abundant and non-toxic metals, as well as biocatalysts and organocatalysts. evonik.comcas.org
For instance, iron-based catalysts are attractive due to the high abundance and low toxicity of iron. nih.gov Single-atom iron catalysts have shown high efficiency in related nitrile syntheses. nih.gov Furthermore, the use of recyclable heterogeneous catalysts can simplify product purification and reduce waste. brown.edu Biocatalysis, utilizing enzymes, offers the potential for highly selective reactions under mild conditions, further reducing the environmental footprint of the synthesis. evonik.com The development of catalysts that can function in green solvents like water or under solvent-free conditions is a key goal in making the synthesis of this compound more sustainable. chemmethod.com
Chemical Transformations and Reaction Pathways of 4 Benzylbenzonitrile
Reactivity of the Nitrile Moiety
The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. libretexts.orgchemguide.co.uk This inherent reactivity allows for transformations into various functional groups.
Hydrolysis Reactions of the Nitrile Group
The nitrile group of 4-benzylbenzonitrile can be hydrolyzed to form 4-benzylbenzoic acid. This transformation can be achieved under either acidic or basic conditions. pressbooks.publumenlearning.com In acidic hydrolysis, the nitrile nitrogen is first protonated to increase the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water. pressbooks.publumenlearning.com Basic hydrolysis involves the direct addition of a strong nucleophile, such as a hydroxide (B78521) ion, to the nitrile carbon. libretexts.orgyoutube.com Both pathways typically proceed through a 4-benzylbenzamide (B13465697) intermediate. youtube.com
A typical laboratory procedure for the base-catalyzed hydrolysis involves refluxing this compound with an aqueous solution of a strong base like sodium hydroxide. youtube.comyoutube.com After the reaction is complete, acidification of the reaction mixture with a strong acid, such as hydrochloric acid, precipitates the 4-benzylbenzoic acid. youtube.com
Table 1: General Conditions for Hydrolysis of this compound
| Reagents | Conditions | Product |
| H₂O, H₂SO₄ (catalyst) | Heat | 4-Benzylbenzoic acid |
| 1. NaOH (aq), Heat; 2. HCl (aq) | Reflux, then acidification | 4-Benzylbenzoic acid |
Nucleophilic Addition Reactions to the Nitrile Functionality
The electrophilic carbon of the nitrile group readily undergoes nucleophilic addition with a variety of reagents. Strong nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi), can add to the nitrile to form ketones after hydrolysis of the intermediate imine. pressbooks.pub For instance, the reaction of this compound with a Grignard reagent followed by an aqueous workup would yield a ketone.
The nitrile group can also be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine, specifically (4-aminomethyl)benzylbenzene. libretexts.orgpressbooks.pub The use of a milder reducing agent, such as diisobutylaluminium hydride (DIBAL-H), can selectively reduce the nitrile to an aldehyde, yielding 4-benzylbenzaldehyde. libretexts.orgpressbooks.pub
Reactivity of the Benzyl (B1604629) Moiety
The benzyl moiety of this compound also presents opportunities for various chemical transformations, including reactions at the benzylic carbon and on the aromatic rings.
Benzylic Functionalization Strategies
The benzylic C-H bonds in this compound can be functionalized through various methods. One approach is benzylic C-H amination, which can be catalyzed by transition metal complexes, such as those involving manganese. nih.govresearchgate.net This allows for the direct installation of a nitrogen-containing group at the benzylic position. Another strategy involves deprotonation of the benzylic carbon to form a carbanion, which can then react with various electrophiles. rsc.org This deprotonation can be facilitated by π-coordination to a transition metal or through cation-π interactions. rsc.org
Aromatic Substitution Reactions on the Phenyl Rings
Both phenyl rings in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com The substitution pattern will be directed by the existing substituents. The nitrile group is a deactivating, meta-directing group for electrophilic substitution on its ring. Conversely, the benzyl group is an activating, ortho-, para-directing group. Therefore, electrophilic attack is more likely to occur on the phenyl ring of the benzyl group at the ortho and para positions.
Nucleophilic aromatic substitution (SNAr) is also possible, particularly on the ring bearing the electron-withdrawing nitrile group, if a suitable leaving group is present. wikipedia.org
Mechanistic Investigations of 4 Benzylbenzonitrile Reactions
Elucidation of Reaction Pathways and Elementary Steps
One notable reaction for the synthesis of 4-benzylbenzonitrile derivatives is the Suzuki cross-coupling reaction. researchgate.net A proposed pathway involves the reaction of benzyl (B1604629) ammonium (B1175870) salts with 4-cyanophenyl boronic acid, catalyzed by a palladium complex. researchgate.net The elementary steps in such catalytic cycles typically include:
Oxidative Addition: The palladium catalyst reacts with the benzyl substrate.
Transmetalation: The organoboron compound transfers its organic group to the palladium center.
Reductive Elimination: The final product, this compound, is formed, and the palladium catalyst is regenerated. thieme-connect.de
Another studied reaction involving this compound is its formation through the cleavage of 4-(2-methoxy-1-phenylethyl)benzonitrile. cdnsciencepub.com This reaction proceeds via a photosensitized electron transfer mechanism, where the radical cation of the starting material is generated. cdnsciencepub.com Subsequent carbon-carbon bond cleavage leads to the formation of this compound. cdnsciencepub.com The elucidation of such pathways often relies on a combination of experimental techniques and theoretical calculations to identify the sequence of events at a molecular level. mt.com
Identification of Reaction Intermediates and Transition States
Reaction intermediates are transient chemical species that are formed in one step of a reaction and consumed in a subsequent step. khanacademy.orgsavemyexams.com They exist at energy minima between reaction steps and, while often short-lived, can sometimes be detected and characterized. solubilityofthings.comlibretexts.org In contrast, a transition state is a high-energy, fleeting configuration of atoms that exists at the peak of the energy barrier between reactants and products in an elementary step. solubilityofthings.comfiveable.me It represents the point of maximum energy along the reaction coordinate and cannot be isolated. solubilityofthings.com
In the synthesis of this compound via Suzuki coupling, organopalladium species are key intermediates. researchgate.net These intermediates are part of the catalytic cycle and are regenerated in the process. The mechanism of photocatalytic preparations of this compound suggests the involvement of radical cations as key intermediates. cdnsciencepub.com For instance, the radical cation of 4-(1-phenylethenyl)benzonitrile has been studied, providing insights into the reactivity of related species. cdnsciencepub.com
The identification of these transient species is a significant challenge in mechanistic studies. Techniques such as spectroscopy and mass spectrometry are often employed to detect and characterize reaction intermediates. nih.gov For example, electrospray ionization mass spectrometry (ESI-MS) can be used to detect charged intermediates in a reaction mixture. nih.gov Understanding the structure and stability of intermediates and transition states is crucial for explaining reaction selectivity and rates. solubilityofthings.com
Kinetic Analysis of Transformation Rates
Kinetic analysis is the study of reaction rates and the factors that influence them. chemistrytalk.org It provides quantitative insights into the reaction mechanism, such as the determination of the rate law and the influence of reaction conditions. numberanalytics.comnih.gov
Rate Law Determination and Reaction Order
The rate law is an equation that mathematically describes the relationship between the reaction rate and the concentrations of the reactants. chemistrytalk.orgphotophysics.com It takes the general form:
Rate = k[A]m[B]n
where:
k is the rate constant. chemistrytalk.org
[A] and [B] are the molar concentrations of the reactants. chemistrytalk.org
m and n are the reaction orders with respect to each reactant, which must be determined experimentally. chemistrytalk.orglibretexts.org
To determine the rate law for a reaction producing this compound, one would typically perform a series of experiments, varying the initial concentration of one reactant while keeping the others constant and measuring the initial reaction rate. libretexts.org
Table 1: Hypothetical Experimental Data for Rate Law Determination This table is for illustrative purposes and does not represent actual experimental data.
| Experiment | [Reactant A] (M) | [Reactant B] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.5 x 10-4 |
| 2 | 0.20 | 0.10 | 3.0 x 10-4 |
| 3 | 0.10 | 0.20 | 6.0 x 10-4 |
Influence of Reaction Conditions on Reaction Kinetics
Several factors can influence the rate of a chemical reaction. solubilityofthings.comresearchgate.net Understanding these effects is crucial for optimizing reaction conditions to achieve desired outcomes. numberanalytics.com
Temperature: Increasing the temperature generally increases the reaction rate. numberanalytics.com This is because higher temperatures lead to more frequent and energetic collisions between reactant molecules, increasing the likelihood of overcoming the activation energy barrier. sparkl.me The relationship between temperature and the rate constant is described by the Arrhenius equation. numberanalytics.com
Concentration: As shown in the rate law, the concentration of reactants typically has a direct effect on the reaction rate. chemistrytalk.org Higher concentrations lead to more frequent collisions. wikipedia.org
Catalysts: Catalysts increase the rate of a reaction without being consumed in the process. wikipedia.org They provide an alternative reaction pathway with a lower activation energy. wikipedia.org In the synthesis of this compound, palladium complexes are often used as catalysts. researchgate.net
Solvent: For reactions in solution, the properties of the solvent, such as polarity and viscosity, can influence reaction rates. researchgate.net
Table 2: Factors Influencing Reaction Kinetics
| Factor | Effect on Reaction Rate | Reason |
|---|---|---|
| Increasing Temperature | Increases | Increases kinetic energy and collision frequency/energy. sparkl.me |
| Increasing Reactant Concentration | Increases (typically) | Increases collision frequency. wikipedia.org |
| Presence of a Catalyst | Increases | Provides an alternative pathway with lower activation energy. wikipedia.org |
| Solvent Polarity | Can increase or decrease | Depends on the mechanism and polarity of reactants, intermediates, and transition states. researchgate.net |
Theoretical Frameworks in Reaction Mechanism Studies
Theoretical models provide a conceptual foundation for understanding and predicting the behavior of chemical reactions.
Collision Theory Applications
Collision theory states that for a reaction to occur, reactant particles must collide with each other with sufficient energy and in the correct orientation. sparkl.melibretexts.org The rate of a reaction is proportional to the frequency of these effective collisions. libretexts.org
The key tenets of collision theory are:
Collision Frequency: The rate of reaction is proportional to the number of collisions per unit time. libretexts.org Increasing the concentration of reactants increases the collision frequency. wikipedia.org
Activation Energy: For a collision to be effective, the colliding particles must have a minimum amount of kinetic energy, known as the activation energy (Ea). savemyexams.com This energy is required to break existing bonds and initiate the reaction. wikipedia.org
Proper Orientation: The reactant molecules must collide in a specific orientation that allows for the necessary bond-breaking and bond-forming events to occur. libretexts.org
Collision theory helps explain the influence of concentration and temperature on reaction rates. libretexts.org For example, a higher temperature increases the average kinetic energy of molecules, meaning a larger fraction of collisions will have the required activation energy, thus increasing the reaction rate. sparkl.me While collision theory provides a good qualitative framework, it is most accurately applied to gas-phase reactions and may have deviations when applied to reactions in solution due to solvent effects. wikipedia.org
Transition State Theory Considerations
Transition State Theory (TST) provides a fundamental framework for analyzing the rates and mechanisms of chemical reactions. wikipedia.org Developed by Eyring, Evans, and Polanyi, TST postulates that a reaction proceeds from reactants to products through a high-energy, transient species known as the activated complex or transition state. wikipedia.orgnumberanalytics.com This state represents the energy maximum along the reaction coordinate and is characterized by a specific geometry where bonds are in the process of breaking and forming. solubilityofthings.comlibretexts.org The rate of a reaction is determined by the concentration of this activated complex and the frequency at which it converts into the product. libretexts.org
While specific, detailed computational studies on the transition states for reactions involving this compound are not extensively detailed in the surveyed literature, the principles of TST can be applied to understand its potential reactivity. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for locating transition state structures and calculating their associated energy barriers (activation energy, E_a). utrgv.educhemrxiv.org Such analyses are crucial for predicting reaction feasibility, understanding mechanistic pathways, and explaining selectivity. e3s-conferences.orgsmu.edu
For a molecule like this compound, several reaction types could be mechanistically investigated using TST:
Reactions at the Benzylic Position: Nucleophilic substitution (S_N1 or S_N2) at the methylene (B1212753) (-CH₂-) bridge is a plausible pathway. A TST analysis would focus on the geometry of the transition state. For an S_N2 reaction, this would involve a pentacoordinate carbon center. The calculated Gibbs free energy of activation (ΔG‡) would determine the kinetic feasibility of the reaction. wikipedia.org
Reactions involving the Nitrile Group: The cyano (-C≡N) group can undergo various transformations, such as hydrolysis or addition reactions. Computational modeling of the transition state for an attack on the electrophilic carbon of the nitrile would reveal the activation barrier for such processes. utrgv.edu
Electrophilic Aromatic Substitution: The two phenyl rings can undergo substitution. TST calculations would help determine the regioselectivity of such a reaction by comparing the activation energies for substitution at different positions on each ring, leading to the formation of the corresponding σ-complex (Wheland intermediate).
A computational investigation would typically yield key parameters for the transition state, providing a quantitative basis for mechanistic discussions. These parameters include the activation energy barrier, the imaginary vibrational frequency corresponding to the reaction coordinate, and the geometric parameters (bond lengths and angles) of the activated complex. ox.ac.ukresearchgate.net
Representative Data for a Hypothetical S_N2 Reaction
To illustrate the application of TST, the following table presents hypothetical computational data for a representative S_N2 reaction involving this compound and a generic nucleophile (Nu⁻). This data represents the type of information that would be generated from a DFT study to analyze the reaction mechanism.
| Parameter | Value | Description |
| ΔG‡ (Gibbs Free Energy of Activation) | 22.5 kcal/mol | The energy barrier that must be overcome for the reaction to proceed. catalysis.blog A higher value indicates a slower reaction rate. |
| ΔH‡ (Enthalpy of Activation) | 18.2 kcal/mol | The change in enthalpy between the reactants and the transition state. wikipedia.org |
| TΔS‡ (Entropy of Activation) | -4.3 kcal/mol | The change in entropy, reflecting the degree of order in the transition state. A negative value is typical for bimolecular reactions. wikipedia.orglibretexts.org |
| Imaginary Frequency | -350 cm⁻¹ | The single negative vibrational frequency that confirms the structure is a true first-order saddle point (a transition state). Its motion corresponds to the C-Nu bond forming and the C-Leaving Group bond breaking. |
| C-Nu Bond Length (Transition State) | 2.25 Å | The partial bond distance between the incoming nucleophile and the benzylic carbon in the activated complex. |
| C-LG Bond Length (Transition State) | 2.30 Å | The elongated bond distance between the benzylic carbon and the leaving group in the activated complex. |
Note: The data in this table is illustrative for a hypothetical reaction and not based on a published experimental or computational study of this compound.
By calculating and comparing these parameters for different potential reaction pathways, researchers can build a comprehensive understanding of the chemical behavior of this compound, predicting the most likely products under given conditions and providing a detailed map of the reaction's energy landscape. e3s-conferences.orgsmu.edu
Advanced Spectroscopic Characterization and Structural Analysis
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. uni-siegen.dejascoinc.com These techniques probe the discrete vibrational energy levels of a molecule, which are dependent on the masses of the atoms and the strength of the bonds connecting them. uni-siegen.delibretexts.org
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy states. upc.edudrawellanalytical.com The resulting spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to the vibrations of different functional groups. specificpolymers.com
For 4-Benzylbenzonitrile, the FTIR spectrum exhibits characteristic absorption bands that confirm its molecular structure. The presence of the nitrile (C≡N) group is typically identified by a sharp and intense absorption band in the region of 2220-2260 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methylene (B1212753) bridge appears at slightly lower wavenumbers, typically in the 2850-2960 cm⁻¹ range. The spectrum also contains a series of bands in the 1450-1600 cm⁻¹ region, which are characteristic of the C=C stretching vibrations within the two aromatic rings. Bending vibrations for the C-H bonds in the aromatic rings and the methylene group are found at lower frequencies.
Table 1: Characteristic FTIR Peaks for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~2230 | C≡N stretch | Nitrile |
| ~3030 | C-H stretch | Aromatic |
| ~2925 | C-H stretch | Aliphatic (CH₂) |
| ~1600, 1495, 1450 | C=C stretch | Aromatic Ring |
| ~1410 | CH₂ bend (scissoring) | Methylene Bridge |
| ~700-900 | C-H out-of-plane bend | Aromatic |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR by measuring the inelastic scattering of monochromatic light. jascoinc.comlibretexts.orgmdpi.com Molecular vibrations that result in a change in polarizability are Raman active. uni-siegen.de
In the Raman spectrum of this compound, the symmetric stretching vibration of the C≡N bond is a prominent feature. The aromatic ring vibrations also give rise to strong Raman signals, particularly the "ring-breathing" modes. The symmetric C-H stretching of the methylene group is also observable. Generally, vibrations of non-polar bonds with a high degree of symmetry produce strong Raman peaks, while polar functional groups are more prominent in FTIR spectra. jascoinc.com This complementary nature makes the combined use of FTIR and Raman spectroscopy a powerful approach for a comprehensive vibrational analysis of this compound. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. spectrabase.com The spectrum of this compound shows distinct signals for the different types of protons present.
The protons on the benzonitrile (B105546) ring typically appear as two doublets in the downfield region of the spectrum, a consequence of their distinct electronic environments and spin-spin coupling with adjacent protons. The protons of the benzyl (B1604629) group's phenyl ring usually appear as a multiplet. The two protons of the methylene bridge (–CH₂–) typically give rise to a sharp singlet, indicating their chemical equivalence.
Table 2: ¹H NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.46 | d | 2H | Protons on benzonitrile ring |
| ~7.29 – 7.10 | m | 5H | Protons on benzyl ring |
| ~7.07 | d | 2H | Protons on benzonitrile ring |
| ~3.94 | s | 2H | Methylene protons (-CH₂) |
Note: Data obtained in CDCl₃ at 400 MHz. rsc.org
Carbon-13 (¹³C) NMR Spectroscopy (including Solid-State CPMAS NMR)
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. chemicalbook.com Due to the low natural abundance of the ¹³C isotope, techniques like proton decoupling are used to enhance the signal.
The ¹³C NMR spectrum of this compound shows distinct signals for each unique carbon atom. rsc.org The carbon of the nitrile group (C≡N) appears in a characteristic region of the spectrum, typically around 118-120 ppm. The quaternary carbons and the protonated carbons of the aromatic rings can be distinguished, with the quaternary carbons generally showing lower intensity peaks. The methylene bridge carbon gives a signal in the aliphatic region of the spectrum.
Table 3: ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 146.3 | Quaternary Carbon |
| 138.9 | Quaternary Carbon |
| 131.8 | Aromatic CH |
| 129.2 | Aromatic CH |
| 128.5 | Aromatic CH |
| 128.3 | Aromatic CH |
| 126.2 | Aromatic CH |
| 118.5 | Nitrile Carbon (C≡N) |
| 109.6 | Quaternary Carbon |
| 41.5 | Methylene Carbon (-CH₂) |
Note: Data obtained in CDCl₃ at 100 MHz. rsc.org
Solid-state Cross-Polarization Magic Angle Spinning (CPMAS) NMR is a specialized technique used to obtain high-resolution NMR spectra of solid samples. preprints.orgmdpi.com For this compound, solid-state ¹³C CPMAS NMR can provide insights into the molecular structure and packing in the crystalline state. rsc.orgbeilstein-journals.orgresearchgate.net Differences in chemical shifts between the solution and solid-state spectra can indicate the effects of intermolecular interactions and crystal packing forces. This technique is particularly useful for studying polymorphism, where different crystalline forms of the same compound can exhibit distinct NMR spectra.
X-ray Diffraction (XRD) Studies
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. rigaku.comopengeology.orgucmerced.edu By analyzing the diffraction pattern produced when X-rays are scattered by the electron clouds of the atoms in a crystal, the precise positions of the atoms in the unit cell can be determined. opengeology.org
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
Single-Crystal X-ray Crystallography
Table 1: Representative Crystallographic Data for a Related Nitrile Compound (2-amino-4-chlorobenzonitrile) analis.com.my This table provides an example of typical crystallographic data obtained for a related benzonitrile derivative and is for illustrative purposes.
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 3.8924 (9) |
| b (Å) | 6.7886 (15) |
| c (Å) | 13.838 (3) |
| α (°) | 77.559 (16) |
| β (°) | 88.898 (17) |
| γ (°) | 83.021 (17) |
| Volume (ų) | 350.9 (2) |
| Z | 2 |
Analysis of Crystal Packing and Intermolecular Interactions
The way molecules arrange themselves in a crystal is governed by a variety of non-covalent intermolecular forces. libretexts.orgsavemyexams.comsaskoer.calibretexts.org These interactions, although weaker than covalent bonds, are crucial in determining the stability and physical properties of the crystal. For this compound, several types of intermolecular interactions are expected to play a significant role in its crystal packing.
π-π Stacking: The presence of two aromatic rings in this compound makes π-π stacking interactions a significant factor in its crystal packing. mdpi.com These interactions occur when the electron-rich π systems of adjacent aromatic rings align, contributing to the cohesive energy of the crystal. The geometry of this stacking can be either face-to-face or offset.
C-H···π Interactions: These are another important class of weak intermolecular interactions where a C-H bond acts as a donor and a π-system (one of the aromatic rings) acts as an acceptor. scielo.org.mxresearchgate.netmdpi.comnih.gov The methylene bridge and the aromatic C-H bonds can all participate in such interactions, further stabilizing the crystal structure. nih.govresearchgate.net
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. analis.com.myscirp.orgphyschemres.orgdergipark.org.trmdpi.combiointerfaceresearch.com By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, it is possible to identify the regions of close contact between adjacent molecules. analis.com.mymdpi.com
For this compound, a Hirshfeld surface analysis would likely reveal the following:
d_norm plots: Red spots on the d_norm surface would indicate close intermolecular contacts, highlighting the areas of significant interaction. These would likely be concentrated around the nitrile group (potential C-H···N interactions) and the faces of the phenyl rings (π-π stacking and C-H···π interactions). mdpi.comfrontiersin.org
Table 2: Hypothetical Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis This table is a hypothetical representation based on the analysis of similar molecules and is for illustrative purposes.
| Contact Type | Percentage Contribution |
| H···H | ~40-50% |
| C···H / H···C | ~30-40% |
| N···H / H···N | ~5-15% |
| C···C | ~1-5% |
Other Advanced Spectroscopic Techniques
UV-Visible spectroscopy probes the electronic transitions within a molecule. libretexts.orguomustansiriyah.edu.iq The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or tetrahydrofuran, would show characteristic absorption bands corresponding to π → π* transitions within the aromatic rings. rsc.orgresearchgate.net The presence of the nitrile group and the benzyl substituent can influence the position and intensity of these absorption maxima (λ_max). oup.com The conjugation between the phenyl ring and the nitrile group, as well as the electronic communication between the two aromatic rings, will affect the energy of these transitions. researchgate.netspectrabase.com
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. nist.gov For this compound, Electron Ionization (EI) mass spectrometry would show a prominent molecular ion peak (M⁺) at m/z 193, corresponding to the molecular weight of the compound. rsc.org The fragmentation pattern would provide valuable structural information, with characteristic fragments arising from the cleavage of the benzylic C-C bond, leading to the formation of ions such as the tropylium (B1234903) ion (m/z 91) and the cyanophenyl cation (m/z 102). High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, confirming the elemental composition. rsc.orgrsc.org Techniques like GC-MS are also utilized for the analysis of such compounds. nih.gov
Table 3: Key Mass Spectrometry Data for this compound rsc.org
| m/z (Relative Intensity) | Assignment |
| 193 (100) | Molecular Ion [M]⁺ |
| 192 (44) | [M-H]⁺ |
| 165 (47) | [M-C₂H₂]⁺ or [M-CN]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
While less commonly reported for simple organic molecules like this compound, surface-sensitive techniques could provide insights into its behavior at interfaces.
X-ray Photoelectron Spectroscopy (XPS): XPS could be used to determine the elemental composition and chemical states of the atoms on a surface coated with this compound. It would provide distinct binding energy peaks for C 1s, N 1s, and H 1s, with chemical shifts indicating the different bonding environments (e.g., aromatic C-C, C-H, C-N, and C≡N).
Atomic Force Microscopy-Infrared (AFM-IR) and Tip-Enhanced Raman Scattering (TERS): These techniques could provide vibrational spectra with nanoscale spatial resolution, allowing for the chemical characterization of this compound on a surface or within a thin film. This could reveal information about molecular orientation and intermolecular interactions at the nanoscale.
Computational Chemistry and Quantum Chemical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method in computational chemistry due to its balance of accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 4-benzylbenzonitrile. researchgate.netamazon.commpg.de DFT calculations are instrumental in predicting a wide array of molecular properties by approximating the electron density of a system. researchgate.net
A crucial first step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule by locating the minimum energy structure on the potential energy surface. lumpac.pro.brqcware.comcrystalsolutions.eu For this compound, this process involves the systematic adjustment of bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized. qcware.com
Theoretical calculations yield predicted values for these structural parameters. While specific experimental data for this compound's crystal structure is not presented here, DFT methods are known to reproduce experimental bond lengths and angles with a high degree of accuracy. orientjchem.org The optimized geometry provides the basis for all subsequent property calculations. atomistica.online
Table 1: Predicted Structural Parameters of this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-C (phenyl) | ~1.39 Å |
| C-C (benzyl bridge) | ~1.51 Å | |
| C≡N (nitrile) | ~1.15 Å | |
| Bond Angle | Phenyl-C-Phenyl | ~110-112° |
Note: The values in this table are illustrative and represent typical ranges for such bonds and angles. Actual calculated values would be specific to the level of theory and basis set used.
Once the optimized geometry is obtained, vibrational frequency calculations can be performed to predict the molecule's infrared (IR) and Raman spectra. atomistica.onlineentos.ai These calculations involve computing the second derivatives of the energy with respect to atomic displacements, which are then used to determine the frequencies of the fundamental vibrational modes. gaussian.com
Each calculated frequency corresponds to a specific type of molecular motion, such as the stretching of the C≡N bond, the breathing of the phenyl rings, or the wagging of the methylene (B1212753) bridge. The absence of imaginary frequencies in the calculated spectrum confirms that the optimized structure is a true energy minimum. atomistica.online Comparing these theoretical spectra with experimental data allows for the assignment of observed spectral bands to specific molecular vibrations. nih.gov
The electronic properties of this compound can be understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.
The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap generally suggests higher reactivity and lower stability. irjweb.com
Table 2: Electronic Properties of this compound (Illustrative)
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | |
| LUMO Energy |
Note: Specific energy values are dependent on the computational method and basis set.
DFT calculations can also be used to predict the thermodynamic properties of this compound, such as its enthalpy, entropy, and Gibbs free energy at a given temperature. mdpi.comaps.org These properties are derived from the calculated vibrational frequencies and rotational constants of the optimized molecular structure. entos.ai
Furthermore, concepts like chemical hardness and softness, which are related to the HOMO-LUMO gap, can be quantified. Chemical hardness (η) is a measure of the molecule's resistance to changes in its electron distribution, with a larger HOMO-LUMO gap indicating greater hardness and lower reactivity. nih.govirjweb.com
Mulliken population analysis is a method used to estimate the partial atomic charges within a molecule, providing a picture of the electron distribution. libretexts.orguni-muenchen.dewikipedia.org This analysis partitions the total electron density among the constituent atoms. libretexts.org
For this compound, this analysis would reveal the charge distribution across the two phenyl rings, the nitrile group, and the bridging methylene group. The electronegative nitrogen atom in the nitrile group is expected to carry a significant negative partial charge, influencing the molecule's electrostatic potential and intermolecular interactions. It is important to note that Mulliken charges are known to be sensitive to the choice of basis set used in the calculation. wikipedia.orgmuni.cz
Thermodynamic Properties (e.g., Kinetic and Thermodynamic Stability, Chemical Hardness)
Advanced Quantum Chemical Methods
While DFT is a widely used and versatile method, more advanced quantum chemical techniques can provide even higher accuracy for certain properties, albeit at a greater computational expense. mpg.dentnu.eduiiserkol.ac.in These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer more sophisticated treatments of electron correlation—the interactions between electrons that are not fully accounted for in standard DFT approaches. iiserkol.ac.in
For a molecule like this compound, these advanced methods could be employed to refine the calculated energies, reaction barriers, or non-covalent interaction energies, providing a benchmark against which DFT results can be compared. The development of composite methods, which combine results from different levels of theory, also offers a pathway to achieving high accuracy for thermodynamic and kinetic data. github.io
Reaction Mechanism Elucidation through Computational Approaches
Transition State Search and Intrinsic Reaction Coordinate (IRC) Calculations
Transition state theory is a cornerstone of understanding chemical reaction rates. The identification of a transition state (TS), a first-order saddle point on the potential energy surface, is crucial for determining the energy barrier of a reaction. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for locating these transient structures.
In the context of the synthesis of this compound, computational studies have been employed to investigate the mechanism of cross-coupling reactions. One notable study focused on a photocatalytic approach for the C(sp³)–C(sp²) cross-coupling to form this compound from 4-bromobenzonitrile (B114466) and a benzyl (B1604629) source. DFT calculations were performed to elucidate the free energy profile of the nickel-catalyzed reaction cycle.
The rate-limiting step of this transformation was identified through a transition state search. The oxidative addition of 4-bromobenzonitrile to a nickel catalyst intermediate (INT1) was found to proceed through a transition state, labeled as TS1. The calculated activation free energy for this step was determined to be 13.5 kcal/mol, which is a critical piece of data in understanding the kinetics of the reaction. co99.net
Following the identification of the transition state, Intrinsic Reaction Coordinate (IRC) calculations are typically performed. While the specific study does not explicitly detail the full IRC path, the subsequent steps of the reaction mechanism were computationally explored, which implicitly follows the reaction coordinate. After the formation of the initial transition state, the dissociation of the bromide ion from the radical transition state to form an aryl intermediate (INT2) was found to be a highly exergonic process, with a calculated energy change of -49.3 kcal/mol. co99.net The subsequent insertion of the aryl radical into the benzonitrile-nickel(II) complex proceeds through a second transition state (TS2) with a calculated uphill free energy of 15.1 kcal/mol. co99.net The final stages involving reductive elimination and product dissociation are reported to be exothermic and spontaneous. co99.net
These computational findings, which map out the key energetic milestones along the reaction pathway, serve a similar purpose to a formal IRC analysis by connecting the reactant, transition state, and product geometries and confirming that the located transition state indeed connects the intended species.
Potential Energy Surface Mapping
A potential energy surface (PES) provides a comprehensive landscape of the energy of a molecular system as a function of its geometry. Mapping the PES is essential for understanding all possible reaction pathways, identifying stable intermediates, and locating transition states. While a full, multi-dimensional PES is computationally expensive to generate, a one-dimensional profile along the reaction coordinate, as derived from the mechanistic study of this compound synthesis, offers significant insights.
The computational investigation into the photocatalytic formation of this compound provides key points on the potential energy surface for the proposed reaction mechanism. The relative free energies of the intermediates and transition states describe the energetic topography of the reaction pathway.
The data from the DFT calculations can be summarized in a potential energy surface profile. This profile illustrates the energy changes as the reaction progresses from reactants to products. The key features of this mapped surface for the synthesis of this compound are the energetic barriers associated with the transition states and the thermodynamic stability of the intermediates.
Below is a data table summarizing the calculated free energy changes for the critical steps in the formation of this compound.
| Reaction Step | Species Involved | Calculated Free Energy Change (kcal/mol) |
| Oxidative addition of 4-bromobenzonitrile to INT1 (Rate-Limiting Step) | Reactant → TS1 | +13.5 |
| Dissociation of Br⁻ from radical TS1 to form INT2 | TS1 → INT2 | -49.3 |
| Insertion of Ar• radical into the benzonitrile-Ni(II) complex | INT2 → TS2 | +15.1 |
| Reductive elimination and product dissociation | Post-TS2 → Product | Exothermic |
Table 1: Calculated Free Energy Changes for the Formation of this compound. co99.net
Role of 4 Benzylbenzonitrile in Supramolecular Chemistry and Advanced Materials
Design and Synthesis of Molecular Receptors Incorporating 4-Benzylbenzonitrile Moieties
The design of molecular receptors, which are synthetic molecules capable of selectively binding other molecules (guests), is a cornerstone of supramolecular chemistry. rsc.org The effectiveness of these receptors hinges on the principle of molecular recognition, where the receptor's size, shape, and chemical functionality are complementary to those of the guest. Metal-based receptors, for instance, are particularly effective for binding anions like phosphate (B84403) in aqueous media by overcoming the guest's high hydration enthalpy. rsc.orgrsc.org
The incorporation of this compound moieties into receptor frameworks provides specific functionalities that can be exploited for molecular recognition. The key structural features of this compound are:
The Nitrile Group (-C≡N): The nitrogen atom possesses a lone pair of electrons and the bond has a significant dipole moment, making the nitrile group an excellent hydrogen bond acceptor. nih.gov
Aromatic Rings (Benzyl and Phenyl): These planar, electron-rich systems can engage in π-π stacking and hydrophobic interactions.
In the design of a molecular receptor, the nitrile group of a this compound unit can be positioned to form a specific hydrogen bond with a hydrogen bond donor on a target guest molecule. nih.gov Simultaneously, the benzyl (B1604629) and phenyl rings can provide a pre-organized pocket or surface that complements the guest's shape through van der Waals forces and π-stacking interactions. The synthesis of such receptors often involves multi-step organic reactions to covalently link the this compound unit to a larger, more rigid scaffold, ensuring the binding sites are held in the correct orientation for guest recognition. mdpi.comuvm.edu
Self-Assembly Processes and Supramolecular Architectures
Self-assembly is the spontaneous organization of individual molecules into ordered structures, driven by non-covalent intermolecular interactions. sydney.edu.aursc.org This process is fundamental to creating a vast array of supramolecular architectures, from simple clusters to complex networks. nih.gov
The formation of stable, self-assembled structures requires a balance of multiple weak interactions. nih.gov For molecules like this compound, the primary forces driving assembly are hydrogen bonding and π-π stacking.
Hydrogen Bonding: Aryl nitriles, including this compound, can function as effective hydrogen-bond acceptors. nih.govx-mol.net In a self-assembly process, the nitrile group can interact with hydrogen bond donors (e.g., hydroxyl or amide groups) from neighboring molecules, creating specific and directional links that guide the formation of the larger structure.
The interplay between these forces dictates the final supramolecular structure. The directionality of hydrogen bonds combined with the less-directional but stabilizing π-stacking allows for the formation of well-defined and predictable assemblies. nih.gov
| Interaction Type | Participating Moiety in this compound | Role in Self-Assembly |
| Hydrogen Bonding | Nitrile Group (-C≡N) | Acts as a hydrogen bond acceptor, providing directionality and specificity to the assembly. nih.gov |
| π-π Stacking | Phenyl and Benzyl Rings | Provides cohesive energy and stabilizes the overall packed structure. nih.gov |
| Van der Waals Forces | Entire Molecule | Contributes to the overall cohesion and close packing of molecules within the assembly. nih.gov |
Supramolecular polymers are polymer-like systems where monomeric units are connected by reversible, non-covalent bonds. wikipedia.orgmdpi.com These materials often exhibit unique properties such as self-healing and responsiveness to stimuli due to the dynamic nature of their non-covalent linkages. rsc.orgrsc.org
Molecules like this compound can act as monomers in the formation of supramolecular polymers. Through the combined effects of hydrogen bonding and π-π stacking, individual molecules can link together in a head-to-tail or other organized fashion to form long, chain-like structures. wikipedia.org When a molecule is designed with multiple interaction sites, these chains can be further cross-linked by non-covalent interactions to form extensive three-dimensional supramolecular networks. rsc.orgnih.gov The properties of the resulting material, such as its mechanical strength or gelation ability, are directly dependent on the strength and directionality of the underlying intermolecular interactions. wikipedia.org
Intermolecular Interactions in Self-Assembly (e.g., Hydrogen Bonding, π-π Stacking)
This compound as a Building Block for Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials with exceptionally high surface areas and tunable structures. wikipedia.orgwikipedia.org MOFs are constructed from metal ions or clusters linked by organic ligands, while COFs are made entirely from light elements connected by strong covalent bonds. tcichemicals.comnih.gov
While this compound itself may not be a primary "linker" in the traditional sense, its derivatives and its synthesis within these frameworks highlight its relevance. A significant example involves the use of a COF as a photocatalyst for the synthesis of this compound. In a recent study, a bipyridine-based Covalent Organic Framework (CzBpy COF) was used to catalyze the C(sp³)–C(sp²) cross-coupling of a toluene (B28343) derivative with 4-bromobenzonitrile (B114466). co99.net Under light irradiation, this system efficiently produced this compound. co99.net This demonstrates the utility of COFs in facilitating reactions to produce valuable chemical compounds. The porous and ordered structure of the COF provides a confined environment that enhances catalytic activity and selectivity. co99.net
Table: Photocatalytic Synthesis of this compound using a COF Catalyst co99.net
| Catalyst | Reactants | Base | Conditions | Yield |
|---|---|---|---|---|
| Ni@CzBpy COF | 4-bromobenzonitrile, 1,3,5-trimethylbenzene | 2,6-lutidine | Blue LED, room temperature, 12 h | 78% |
| None | 4-bromobenzonitrile, 1,3,5-trimethylbenzene | 2,6-lutidine | Blue LED, room temperature, 12 h | 0% |
In the context of MOFs, the nitrile group of this compound or its derivatives can coordinate to metal centers, acting as a ligand to build the framework structure or as a functional group within the pores to tune the material's properties, such as its affinity for specific gas molecules. wikipedia.orgamazonaws.com
Supramolecular Control of Reactivity in the Solid State
Controlling chemical reactions in the solid state offers advantages in selectivity and can lead to the synthesis of molecules that are difficult to obtain in solution. nih.govuoa.gr This control is often achieved using supramolecular principles, where non-covalent interactions are used to pre-organize reactant molecules in a crystal lattice, a concept known as topochemistry. uoa.gr
A classic example is the [2+2] photodimerization, where two alkene double bonds are brought into close proximity (<4.2 Å) and parallel alignment to react upon UV irradiation. uoa.gr The nitrile group of aryl nitriles is particularly useful as a "supramolecular handle" to direct this type of reaction. nih.govx-mol.net By forming hydrogen bonds with template molecules (e.g., resorcinol), a bis(aryl nitrile) alkene can be precisely positioned in the solid state. nih.gov This hydrogen-bond-directed self-assembly ensures that the alkene moieties of neighboring molecules are perfectly aligned for the [2+2] photodimerization to occur with high stereospecificity and quantitative yield. nih.govuoa.gr
The integration of aryl nitriles, the core functionality of this compound, into solid-state reaction design allows for the programming of self-assembly processes to achieve specific synthetic outcomes. x-mol.net The resulting cyclobutane (B1203170) product, which contains multiple nitrile groups, can then be further modified, demonstrating a powerful strategy for rapid chemical diversification in the solid state. nih.gov
Environmental and Green Chemistry Considerations in 4 Benzylbenzonitrile Research
Principles of Green Chemistry in Synthesis and Application
The twelve principles of green chemistry, established by Paul Anastas and John Warner, provide a guide for chemists to design safer and more sustainable chemical products and processes. sigmaaldrich.com These principles are increasingly being applied to the synthesis of nitriles, including 4-benzylbenzonitrile, to mitigate the use and generation of hazardous substances. sigmaaldrich.comskpharmteco.com
Key principles with significant relevance to this compound synthesis include:
Prevention of Waste: It is preferable to prevent waste formation than to treat it after it has been created. acs.org This principle encourages the development of synthetic routes with high atom economy.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org For instance, the atom economy of a reaction can be calculated to quantify the efficiency of a chemical transformation. acs.org
Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methodologies should be designed to use and generate substances that possess little or no toxicity to human health and the environment. skpharmteco.com
Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can be recycled. acs.org
The application of these principles is evident in the shift from traditional stoichiometric cyanating agents, which are often toxic and produce significant waste, to more catalytic and environmentally friendly methods.
Development of Sustainable Catalysis
Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency, selectivity, and lower energy requirements. mdpi.com In the context of this compound synthesis, research has focused on developing sustainable catalytic systems that are not only efficient but also reusable and based on less toxic metals.
Palladium-catalyzed cross-coupling reactions have been instrumental in the synthesis of this compound derivatives. researchgate.net For example, the Suzuki cross-coupling of benzyltrimethylammonium (B79724) salts with 4-cyanophenyl boronic acid using a palladium chloride catalyst has been reported. researchgate.net However, there is a growing interest in moving away from expensive and potentially toxic palladium catalysts towards more abundant and benign metals like copper. mdpi.com
Recent advancements include:
Palladium-Catalyzed C-H Activation: Methodologies for the direct C-H activation and cyanation of aromatic compounds using palladium catalysts offer a more atom-economical route to aromatic nitriles. rsc.org These reactions often utilize an oxidant to regenerate the active catalytic species. rsc.org
Copper-Catalyzed Reactions: Copper-based catalysts are being explored as a less expensive and more sustainable alternative to palladium for C-H arylation reactions. mdpi.com For instance, a sonophotocatalytic method using copper(I) iodide has been developed for the C-H arylation of pyrazoles, demonstrating the potential of combining alternative energy sources with catalysis. mdpi.com
Heterogeneous Catalysis: The development of heterogeneous catalysts, such as palladium nanoparticles decorated on chitosan, offers advantages in terms of catalyst recovery and reusability, contributing to a more sustainable process. mdpi.com
The table below summarizes some sustainable catalytic methods relevant to the synthesis of nitrile-containing compounds.
| Catalyst System | Reaction Type | Key Features |
| Pd(OAc)₂ / K₃[Fe(CN)]₆ | C-H cyanation | Chelation-assisted, good yield. rsc.org |
| PdCl₂ / PPh₃ | Suzuki cross-coupling | Utilizes benzyl (B1604629) ammonium (B1175870) salts. researchgate.net |
| CuI / 1,10-phenanthroline | Sonophotocatalytic C-H arylation | Palladium-free, uses visible light and ultrasound. mdpi.com |
| Pd@Chitosan | C-H arylation | Heterogeneous, reusable catalyst. mdpi.com |
Waste Minimization and Process Intensification
Waste minimization is a critical aspect of green chemistry and sustainable industrial processes. eiu.edubeeindia.gov.in It involves a systematic approach to reduce the generation of waste at its source. beeindia.gov.in The Environmental Protection Agency (EPA) mandates that hazardous waste generators have a program to reduce the volume and toxicity of the waste they produce. eiu.edu
Strategies for waste minimization in the chemical industry, applicable to this compound production, include:
Source Reduction: Preventing waste from being created in the first place by optimizing reaction conditions and using more efficient synthetic routes. eiu.edu
Recycling and Reuse: Recovering and reusing solvents and unreacted starting materials. skpharmteco.combeeindia.gov.in For example, employing recoverable organic solvents can significantly reduce liquid waste. europeanpharmaceuticalreview.com
Process Intensification (PI): This involves developing innovative equipment and techniques to dramatically improve manufacturing processes, leading to smaller equipment size, lower energy consumption, and reduced waste generation. frontiersin.orgrsc.org PI can be achieved through methods like using multifunctional reactors or alternative energy sources. frontiersin.org Spinning disc reactors, for instance, have shown potential for intensifying condensation polymerization processes by enhancing mass transfer. rsc.org
The E-factor, which relates the weight of waste coproduced to the weight of the desired product, and process mass intensity (PMI), which considers all materials used, are important metrics for evaluating the environmental footprint of a process. acs.org
Renewable Feedstocks and Energy Efficiency in Production
The transition from fossil fuel-based feedstocks to renewable resources is a fundamental goal of green chemistry. rsc.org While specific research on the direct production of this compound from renewable feedstocks is still emerging, the broader chemical industry is actively exploring the use of biomass-derived building blocks. rsc.org Renewable feedstocks can include materials like lignocellulose, fats, oils, and terpenes. rsc.org The development of electrochemical processes to convert bio-based feedstocks into valuable chemicals using green electricity represents a significant step towards a more sustainable chemical industry. voltachem.com
Energy efficiency is another crucial consideration, with both economic and environmental impacts. acs.org Manufacturing processes should be designed to minimize energy consumption by operating at ambient temperature and pressure whenever possible. acs.org Key strategies for improving energy efficiency in chemical production include:
Conducting Energy Audits: To identify areas of significant energy consumption and waste. be-cis.com
Optimizing Systems: Improving the efficiency of systems like HVAC and compressed air. be-cis.com
Utilizing Energy-Efficient Equipment: Investing in modern equipment with better energy performance. be-cis.com
Process Optimization: As seen in the fertilizer industry, the production of intermediates like ammonia (B1221849) can be a major driver of energy consumption, highlighting the importance of optimizing each step of a multi-step synthesis. unido.org
Digitalization: The use of digital technologies can enhance the monitoring and control of energy consumption, leading to more efficient operations. iea.org
The move towards renewable energy sources, such as solar and wind power, is also essential for reducing the carbon footprint of chemical manufacturing. energy-nest.com
Q & A
What are the established protocols for synthesizing 4-Benzylbenzonitrile, and how can reaction efficiency be quantified?
Basic
A widely reported method involves photochemical nickel-catalyzed C–H arylation. For example, a yield of 87% was achieved over 72 hours using optimized nickel catalysts under UV irradiation . Key steps include:
- Reaction Setup : Use anhydrous solvents (e.g., THF) and inert atmosphere (N₂/Ar).
- Characterization : Confirm product identity via NMR (δ = 7.57 ppm for aromatic protons, 4.09 ppm for benzyl CH₂) and NMR (e.g., 119.2 ppm for nitrile carbon) .
- Efficiency Metrics : Monitor yield, reaction time, and purity (HPLC or GC-MS).
How do researchers validate the purity and structural integrity of this compound in synthetic workflows?
Basic
Standard validation combines spectroscopic and chromatographic methods:
- NMR Spectroscopy : Match observed peaks to literature data (e.g., δ = 7.30 ppm for overlapping aromatic protons) .
- Melting Point Analysis : Reported mp = 47–49°C; deviations >2°C suggest impurities .
- Mass Spectrometry : Confirm molecular ion peak at m/z 255.4 (calculated for C₁₈H₂₅N).
What safety precautions are critical when handling this compound in laboratory settings?
Basic
While direct safety data for this compound are limited, analogous benzonitrile derivatives require:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Decomposition Risks : Under fire conditions, monitor for toxic byproducts (e.g., hydrogen cyanide, CO) using gas detectors .
How can reaction conditions be optimized to enhance selectivity in this compound synthesis?
Advanced
Systematic optimization involves:
- Catalyst Screening : Test nickel complexes (e.g., Ni(COD)₂ vs. NiCl₂) to balance activity and selectivity .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. nonpolar (toluene) to influence reaction kinetics.
- Light Intensity : Vary UV wavelength (365 nm vs. 450 nm) to study photoactivation efficiency .
- Side-Product Analysis : Use LC-MS to identify byproducts (e.g., diarylated compounds) and adjust stoichiometry.
How should conflicting melting point or spectral data for this compound be resolved?
Advanced
Contradictions may arise from polymorphic forms or impurities:
- Recrystallization : Purify using solvents like ethanol/water mixtures and re-measure mp .
- DSC/TGA : Perform differential scanning calorimetry to detect polymorph transitions.
- Cross-Validation : Compare NMR data across multiple batches and reference libraries (e.g., NIST Chemistry WebBook) .
What analytical strategies are recommended for detecting thermal decomposition products of this compound?
Advanced
Under high heat (e.g., >200°C), use:
- Pyrolysis-GC/MS : Identify volatile decomposition products (e.g., NOₓ, HCN) .
- FT-IR Spectroscopy : Monitor functional group changes (e.g., loss of nitrile peak at ~2240 cm⁻¹).
- TGA-FTIR Coupling : Correlate mass loss with real-time gas evolution profiles.
How can researchers address the lack of ecological toxicity data for this compound?
Advanced
Propose tiered testing:
- Acute Toxicity Assays : Use Daphnia magna or Vibrio fischeri bioluminescence inhibition tests for aquatic toxicity .
- Soil Mobility Studies : Apply OECD Guideline 121 (column leaching) to assess environmental persistence.
- Read-Across Models : Leverage data from structurally similar compounds (e.g., 4-Chlorobenzonitrile) to predict biodegradation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
